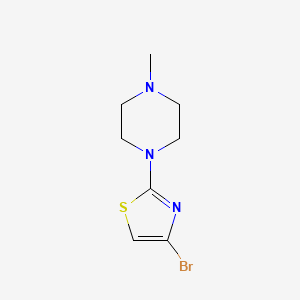

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Description

Properties

IUPAC Name |

4-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-7(9)6-13-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLARJPRKBAWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656446 | |

| Record name | 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919352-66-2 | |

| Record name | 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole nucleus is a cornerstone of many biologically active molecules, and its functionalization with a piperazine moiety offers a versatile scaffold for library synthesis.[1][2] This document moves beyond a simple recitation of steps, delving into the causal logic behind procedural choices, offering a self-validating framework through rigorous analytical characterization, and grounding all claims in authoritative scientific literature. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible protocol.

Introduction and Strategic Rationale

The target molecule, 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine, integrates two privileged pharmacophores: the 1,3-thiazole ring and the 4-methylpiperazine group. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The piperazine ring is a common structural motif in centrally active pharmaceuticals, improving pharmacokinetic properties such as solubility and bioavailability. The bromine atom at the 4-position of the thiazole ring serves as a crucial synthetic handle, enabling further structural diversification through cross-coupling reactions.

This guide outlines a logical and efficient synthetic strategy, beginning with the construction of a key intermediate, 2-amino-4-bromothiazole, followed by its conversion to a 2,4-dihalogenated intermediate, and culminating in a nucleophilic substitution reaction with 1-methylpiperazine.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C-N bond between the thiazole ring and the piperazine nitrogen. This reveals that the synthesis hinges on the coupling of a 2-halo-4-bromothiazole electrophile with the 1-methylpiperazine nucleophile. The 2-halo-4-bromothiazole intermediate can, in turn, be derived from 2-aminothiazole, a commodity chemical, through halogenation and subsequent diazotization/Sandmeyer-type reactions. A more direct and robust approach, however, involves the Hantzsch thiazole synthesis to create a 2-amino-4-substituted thiazole, which is then further functionalized.

Our chosen forward synthesis is therefore a three-stage process designed for efficiency and scalability.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. It involves the initial bromination of a keytone, followed by a classic Hantzsch thiazole synthesis to form the core heterocyclic structure, and finally, a nucleophilic aromatic substitution to append the piperazine moiety.

Caption: Overall synthetic route for 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-5-bromothiazole hydrobromide | ≥98% | Commercial Source |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercial Source |

| Copper(I) Bromide (CuBr) | ≥98% | Commercial Source |

| Hydrobromic Acid (HBr) | 48% aq. | Commercial Source |

| 1-Methylpiperazine | ≥99% | Commercial Source |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |

| Hexanes | ACS Grade | Commercial Source |

| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine | Prepared in-house | |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source |

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. 2,5-Dibromothiazole is a suspected irritant; handle with care.

Stage 1: Synthesis of 2,5-Dibromothiazole

This procedure is adapted from established diazotization and Sandmeyer methodologies for converting 2-aminothiazoles to their corresponding 2-halothiazoles. The amino group is converted into a diazonium salt, which is then displaced by bromide.

Protocol Workflow

Caption: Experimental workflow for the synthesis of 2,5-dibromothiazole.

Step-by-Step Procedure:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-amino-5-bromothiazole hydrobromide (1 eq.).

-

Carefully add 48% aqueous hydrobromic acid and cool the resulting slurry to 0 °C in an ice-salt bath.

-

Dissolve sodium nitrite (1.1 eq.) in deionized water and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: diazonium salts are unstable at higher temperatures, and slow addition prevents exothermic decomposition.

-

Stir the mixture vigorously at 0 °C for 30 minutes.

-

In a separate flask, prepare a suspension of copper(I) bromide (1.2 eq.) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr suspension. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Pour the mixture into ice water and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield 2,5-dibromothiazole as a solid.

Stage 2: Synthesis of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine

This step involves a nucleophilic aromatic substitution (S_NAr) reaction. The more electrophilic carbon is at the 2-position of the thiazole ring, which is activated by both adjacent heteroatoms (N and S). 1-Methylpiperazine acts as the nucleophile, displacing the bromide at the C2 position.

Step-by-Step Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,5-dibromothiazole (1 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

-

Add 1-methylpiperazine (1.2 eq.) via syringe. The use of an excess of the amine and a non-nucleophilic base (K₂CO₃) drives the reaction to completion by scavenging the HBr byproduct.

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash thoroughly with water to remove DMF, then wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by flash column chromatography or recrystallization to afford the pure 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Observation |

| Appearance | Off-white to pale yellow solid |

| Yield | Typically 65-75% (after purification) |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc; sparingly soluble in hexanes |

Spectroscopic Data

The structural confirmation relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table of Expected Spectroscopic Data:

| Technique | Data and Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.05 (s, 1H): Singlet corresponding to the proton at the C5 position of the thiazole ring.δ ~3.55 (t, 4H): Triplet for the four protons on the piperazine ring adjacent to the thiazole (–N–CH₂–).δ ~2.50 (t, 4H): Triplet for the four protons on the piperazine ring adjacent to the methyl-bearing nitrogen (–N(CH₃)–CH₂–).δ ~2.35 (s, 3H): Singlet for the methyl group protons (–N–CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~170 ppm: Quaternary carbon at C2 of the thiazole ring.δ ~110 ppm: Brominated quaternary carbon at C4 of the thiazole ring.δ ~115 ppm: Methine carbon at C5 of the thiazole ring.δ ~55 ppm: Methylene carbons of the piperazine ring adjacent to the methyl-bearing nitrogen.δ ~50 ppm: Methylene carbons of the piperazine ring adjacent to the thiazole ring.δ ~46 ppm: Methyl carbon. |

| Mass Spec. (ESI+) | m/z [M+H]⁺: Expected at ~290.0 and ~292.0. The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of a monobrominated compound.HRMS: Calculated for C₉H₁₃BrN₃S [M+H]⁺: 290.0039; Found: [To be determined experimentally]. |

| FT-IR (ATR, cm⁻¹) | ~3100 cm⁻¹: C-H stretch (aromatic).~2950-2800 cm⁻¹: C-H stretches (aliphatic).~1550-1450 cm⁻¹: C=N and C=C stretching of the thiazole ring.~1150-1000 cm⁻¹: C-N stretching vibrations. |

Expert Interpretation: The ¹H NMR spectrum provides the most direct confirmation. The clear separation of the two types of piperazine methylene protons as distinct triplets, along with the characteristic downfield singlet for the thiazole proton and the upfield singlet for the N-methyl group, creates a unique fingerprint for the target structure. The isotopic pattern in the mass spectrum serves as definitive proof of the presence of one bromine atom.

Conclusion

This guide details a reliable and reproducible two-stage synthesis of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine. The causality-driven protocol, supported by a robust analytical framework for characterization, provides researchers with a high-integrity pathway to this valuable chemical building block. The methods described are scalable and utilize standard laboratory techniques, making them accessible for applications in medicinal chemistry, process development, and materials science.

References

-

JETIR (June 2019). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, Volume 6, Issue 6. [Link]

-

MDPI (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

MDPI (2022). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

-

National Center for Biotechnology Information. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. PubChem. [Link]

-

Der Pharma Chemica (2014). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 6(6):363-372. [Link]

-

Semantic Scholar. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

ResearchGate (2025). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]

-

National Center for Biotechnology Information (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]

-

MDPI (2017). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][4][5]thiadiazole). MDPI. [Link]

-

National Center for Biotechnology Information. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem. [Link]

-

ResearchGate. Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. [Link]

-

ResearchGate (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

ResearchGate (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. ResearchGate. [Link]

-

National Center for Biotechnology Information (2014). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. [Link]

-

HETEROCYCLES (2011). UTILIZATION OF 2-HALO-1,3,4-THIADIAZOLES IN THE SYNTHESIS OF 2-FUNCTIONALIZED 1,3,4-THIADIAZOLE DERIVATIVES. HETEROCYCLES, Vol. 83, No. 10. [Link]

- Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

-

Biointerface Research in Applied Chemistry (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Biointerface Research in Applied Chemistry, Volume 13, Issue 2. [Link]

-

Journal of Chemical and Pharmaceutical Research (2015). Synthesis of some new 5- substituted of - JOCPR. J. Chem. Pharm. Res., 2015, 7(10):147-152. [Link]

Sources

Initial Toxicity Assessment of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine: A Strategic Framework

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide outlines a comprehensive, tiered strategy for the initial toxicity assessment of the novel chemical entity, 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine. Given the absence of existing toxicological data for this compound, this document provides a robust, scientifically-grounded framework for researchers and drug development professionals. The approach integrates in silico predictions, a battery of in vitro assays, and preliminary ADME characterization to build a foundational safety profile. By explaining the causality behind experimental choices and adhering to principles of scientific integrity, this guide serves as a practical blueprint for identifying potential liabilities and informing go/no-go decisions in early-stage drug discovery.

Introduction: Deconstructing the Molecule and Anticipating Liabilities

The compound 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a novel entity for which no public toxicological data exists. A proactive toxicity assessment must therefore begin with a structural analysis to identify potential toxicophores—substructures known to be associated with toxicity.

The molecule consists of two key moieties:

-

A 4-bromo-1,3-thiazole ring: Thiazole rings are common in pharmaceuticals, but their metabolic fate is critical. Oxidation of the thiazole ring can lead to reactive metabolites. The presence of a bromine atom introduces a potential site for metabolic debromination or oxidative metabolism, which could result in the formation of reactive intermediates.

-

A 1-methylpiperazine ring: Piperazine derivatives are generally well-tolerated, but N-dealkylation of the methyl group is a common metabolic pathway. This can yield formaldehyde, a known cytotoxicant, and a secondary amine, which could be a substrate for nitrosation to form potentially carcinogenic nitrosamines.

Based on this initial analysis, the toxicity assessment strategy must prioritize the evaluation of cytotoxicity, metabolic activation, genotoxicity, and off-target pharmacology.

A Tiered Approach to Initial Toxicity Assessment

A phased, or tiered, approach is the most efficient method for early toxicity screening. It allows for the early termination of compounds with significant liabilities, conserving resources. This guide proposes a three-tiered workflow: Tier 1 (In Silico & Physicochemical), Tier 2 (In Vitro Screening), and Tier 3 (Integrated Assessment).

Figure 1: A tiered workflow for the initial toxicity assessment of a novel compound.

Tier 1: In Silico and Physicochemical Profiling

The initial tier involves no biological testing and is designed to be rapid and resource-efficient. It leverages computational models to predict potential toxicities based on the chemical structure.[1]

-

Objective: To identify potential structural alerts for toxicity and to determine fundamental physicochemical properties that will inform the design of subsequent in vitro assays.

-

Methodologies:

-

In Silico Toxicity Prediction: The compound's structure will be evaluated using computational toxicology software such as the OECD QSAR Toolbox, DEREK Nexus, or Lazar.[2][3] These tools compare the input structure against databases of known toxicants to flag potential liabilities, including mutagenicity, carcinogenicity, and hepatotoxicity.

-

Physicochemical Analysis: Key parameters like aqueous solubility, LogP (lipophilicity), and pKa will be experimentally determined. These properties are crucial for designing relevant in vitro experiments, ensuring the compound remains in solution at test concentrations, and predicting its likely absorption and distribution characteristics.

-

Tier 2: Core In Vitro Toxicity Screening

This tier comprises a battery of well-established in vitro assays designed to provide the first experimental data on the compound's biological effects.

-

Objective: To quantify cytotoxicity, assess genotoxic potential, screen for critical off-target effects (cardiotoxicity), and understand metabolic liabilities.

-

Key Experiments:

-

Cytotoxicity Assessment: Measures the concentration at which the compound causes cell death.[4]

-

Genotoxicity Battery: A set of assays to determine if the compound damages genetic material.[5]

-

hERG Inhibition Assay: Screens for potential cardiotoxicity, a major cause of drug attrition.[6]

-

Metabolic Stability and CYP450 Inhibition: Investigates how the compound is metabolized and its potential to cause drug-drug interactions (DDI).[7][8]

-

Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step methodologies for the core in vitro assays.

Protocol: Cytotoxicity Assessment using XTT Assay

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] It is preferred over the MTT assay in some cases because its formazan product is water-soluble, simplifying the protocol.[10]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to an orange-colored formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Lines:

-

Step-by-Step Protocol:

-

Cell Seeding: Plate HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (0.5% DMSO) and positive control (e.g., 10% DMSO) wells.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

-

Incubation: Incubate for 4 hours at 37°C, 5% CO₂.

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

-

-

Data Presentation and Interpretation:

| Concentration (µM) | HepG2 % Viability (Mean ± SD) | HEK293 % Viability (Mean ± SD) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |

| 0.1 | 98.7 ± 6.1 | 99.1 ± 5.5 |

| 1.0 | 95.2 ± 5.8 | 97.4 ± 6.2 |

| 10 | 85.1 ± 7.3 | 90.3 ± 6.8 |

| 50 | 52.3 ± 8.1 | 65.7 ± 7.9 |

| 100 | 21.5 ± 4.9 | 35.2 ± 5.1 |

| Positive Control | 5.6 ± 2.1 | 8.1 ± 3.3 |

The IC₅₀ value (the concentration that inhibits 50% of cell viability) is calculated for each cell line. A potent IC₅₀ (<10 µM) is a significant finding. A lower IC₅₀ in HepG2 cells compared to HEK293 cells may suggest a specific hepatotoxic liability.

Protocol: Genotoxicity Battery

Regulatory agencies require a standard battery of tests to assess genotoxicity, typically including a bacterial mutation assay and a mammalian cell assay for chromosomal damage.[15]

-

Principle: This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It measures the ability of a compound to cause mutations that restore the gene's function, allowing the bacteria to grow on a nutrient-deficient medium.[15][16] The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Methodology: The assay should be conducted following OECD Guideline 471. Briefly, the test compound is incubated with the bacterial strains, with and without S9 mix. The mixture is then plated on minimal agar plates. After 48-72 hours of incubation, the number of revertant colonies is counted.

-

Interpretation: A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

-

Principle: This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).[17][18] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[18]

-

Methodology: The assay should be conducted following OECD Guideline 487. Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) are treated with the compound, with and without S9 metabolic activation. After an appropriate exposure period, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is scored microscopically.

-

Interpretation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Figure 2: A decision tree for interpreting genotoxicity assay results.

Protocol: hERG Inhibition Assay

-

Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[19] This assay directly measures the inhibitory effect of the compound on hERG channel currents.

-

Methodology: The assay is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[19] The assay should be conducted according to ICH S7B guidelines.[20]

-

Cell Preparation: HEK293-hERG cells are cultured and prepared for automated patch-clamp analysis.

-

Electrophysiology: Cells are captured, and a whole-cell patch configuration is established. A specific voltage protocol is applied to elicit hERG currents.

-

Compound Application: A stable baseline current is recorded, after which increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) are sequentially applied.

-

Data Acquisition: The peak tail current is measured at each concentration, and the percentage of inhibition relative to the baseline is calculated. E-4031 or another potent hERG inhibitor is used as a positive control.[19]

-

-

Interpretation: An IC₅₀ value is determined. An IC₅₀ value below 10 µM is considered a potential concern. The risk is further evaluated by calculating a "safety margin," which compares the IC₅₀ value to the expected therapeutic plasma concentration. A large safety margin (e.g., >30-fold) provides confidence in the compound's cardiovascular safety profile.[21]

Protocol: Metabolic Stability and CYP450 Inhibition

-

Principle: These assays assess the compound's susceptibility to metabolism by the liver (stability) and its potential to inhibit major cytochrome P450 (CYP) enzymes, which is the primary mechanism of drug-drug interactions (DDI).[7][22][23]

-

Methodology:

-

Metabolic Stability: The compound (typically at 1 µM) is incubated with human liver microsomes (HLM) and the cofactor NADPH over a time course (e.g., 0, 5, 15, 30, 60 minutes). The reaction is stopped at each time point, and the remaining amount of the parent compound is quantified by LC-MS/MS.

-

CYP Inhibition: The compound is co-incubated with HLM (or recombinant CYP isoforms), NADPH, and a specific probe substrate for each of the major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[24] The rate of formation of the probe substrate's metabolite is measured by LC-MS/MS. A decrease in metabolite formation indicates inhibition.[7] The assay is run at multiple concentrations of the test compound to determine an IC₅₀ value.

-

-

Interpretation:

-

Stability: The data are used to calculate the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ). A short half-life (<30 min) suggests rapid metabolism and potential for poor in vivo exposure.

-

CYP Inhibition: IC₅₀ values <1 µM for any major CYP isoform are a significant DDI risk and a major liability. Values between 1-10 µM warrant further investigation.

-

Figure 3: Postulated metabolic pathways and potential reactive metabolites.

Integrated Assessment and Go/No-Go Decision

The final step is to synthesize the data from all tiers to form a coherent initial safety profile. No single data point should be viewed in isolation. For example, high cytotoxicity observed only in HepG2 cells, combined with rapid metabolic clearance, might suggest the formation of a toxic metabolite in the liver. A compound with a clean profile across all in vitro assays (e.g., Cytotoxicity IC₅₀ > 50 µM, non-mutagenic, hERG IC₅₀ > 30 µM, and no significant CYP inhibition) would be a strong candidate to advance to preliminary in vivo toxicity studies, such as an acute oral toxicity study in rodents (per OECD Guideline 420 or 423).[25][26][27][28] Conversely, a potent, metabolically-activated mutagen identified in the Ames test would likely trigger a "no-go" decision, terminating further development.

Conclusion

This guide provides a logical and experimentally robust framework for conducting the initial toxicity assessment of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine. By systematically integrating in silico, physicochemical, and in vitro data, this strategy enables an early, evidence-based evaluation of a compound's safety profile. This approach maximizes the probability of identifying significant toxicological liabilities before committing to resource-intensive in vivo studies, aligning with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) and facilitating efficient drug discovery and development.

References

-

In Silico Toxicity Prediction. PozeSCAF. [Link]

-

Use of in silico methods for assessing toxicity. SaferWorldbyDesign. [Link]

-

In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. [Link]

-

In silico toxicology: Computational methods for the prediction of chemical toxicity. (PDF) ResearchGate. [Link]

-

hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

-

Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. Mutagenesis. [Link]

-

Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

-

hERG Safety. Cyprotex. [Link]

-

OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. [Link]

-

Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

-

In vitro models for liver toxicity testing. National Center for Biotechnology Information. [Link]

-

A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research. [Link]

-

In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. MDPI. [Link]

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF) ResearchGate. [Link]

-

The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology. [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information. [Link]

-

The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. University of Lodz. [Link]

-

From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. [Link]

-

CYP Inhibition Assay. LifeNet Health. [Link]

-

GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

-

In vitro models for liver toxicity testing. Toxicology Research. [Link]

-

OECD Test Guideline 401: Acute Oral Toxicity (1987). National Toxicology Program. [Link]

-

In vitro models for liver toxicity testing. ResearchGate. [Link]

-

CYP Inhibition Assays. Eurofins Discovery. [Link]

-

hERG Best Practice Assay. Drug Safety Testing Center. [Link]

-

OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). OECD. [Link]

-

Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. lnhlifesciences.org [lnhlifesciences.org]

- 9. measurlabs.com [measurlabs.com]

- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 13. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. academic.oup.com [academic.oup.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 20. dstc.jp [dstc.jp]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 24. enamine.net [enamine.net]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. umwelt-online.de [umwelt-online.de]

- 28. youtube.com [youtube.com]

An In-depth Technical Guide to the Research Chemical: 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Introduction: Unveiling a Novel Thiazole Moiety for Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and biologically active compounds.[1][2] Its versatile electronic properties and ability to engage in various biological interactions have cemented its importance in the development of novel therapeutic agents. This guide introduces 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine , a research chemical with significant potential for drug discovery and development.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the compound's synthesis, physicochemical properties, and potential biological activities, providing a solid foundation for its exploration in various research applications. The inclusion of a bromine atom and a methylpiperazine group on the thiazole scaffold suggests a molecule designed for specific interactions with biological targets, making it a compelling candidate for further investigation.

Molecular Structure and Physicochemical Properties

The unique arrangement of a brominated thiazole ring linked to a methylpiperazine moiety in 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine bestows upon it a distinct set of chemical characteristics that are likely to influence its biological behavior.

| Property | Predicted Value |

| Molecular Formula | C9H12BrN3S |

| Molecular Weight | 278.18 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol |

| Boiling Point | Estimated to be high due to its molecular weight and polarity |

| LogP | Moderately lipophilic, facilitating cell membrane permeability |

Note: The physicochemical properties are predicted based on the chemical structure and data from analogous compounds. Experimental validation is required for precise measurements.

Proposed Synthesis Pathway

A potential retrosynthetic analysis suggests that the target molecule can be assembled from 2,4-dibromothiazole and N-methylpiperazine.

Figure 1: Proposed synthesis of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2,4-dibromothiazole (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add N-methylpiperazine (1.1 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2 equivalents), to scavenge the hydrobromic acid byproduct.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine.

Causality of Experimental Choices:

-

Solvent: Aprotic polar solvents are chosen to dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction.

-

Base: A non-nucleophilic base is crucial to prevent side reactions with the electrophilic thiazole ring.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy for SNAr reactions on heteroaromatic rings.

Potential Biological Activities and Research Applications

The structural motifs present in 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine suggest several avenues for biological investigation. Thiazole and its derivatives have been extensively reported to exhibit a wide range of pharmacological activities.[1][2]

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. The presence of a halogen, such as bromine, can enhance the antimicrobial potency of a molecule.[2] Therefore, it is highly recommended to screen this compound against a panel of pathogenic bacteria and fungi.

Anticancer Potential

Thiadiazole derivatives, which are structurally related to thiazoles, have shown promising anticancer activities.[3][4][5] The piperazine ring is also found in several anticancer drugs. The combination of these two pharmacophores in the target molecule makes it a compelling candidate for anticancer screening against various cancer cell lines.

CNS Activity

The 4-methylpiperazine moiety is a well-known scaffold in centrally acting agents. It is present in several antipsychotic and antidepressant drugs. The potential for 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine to cross the blood-brain barrier and modulate CNS targets warrants investigation.

Proposed Experimental Workflow for Biological Screening

To elucidate the biological potential of this research chemical, a systematic screening cascade is proposed.

Figure 2: A tiered approach for the biological evaluation of the research chemical.

Conclusion and Future Directions

1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine represents a novel chemical entity with considerable potential for drug discovery. Its unique structural features, combining a brominated thiazole with a methylpiperazine moiety, make it a promising candidate for a wide range of biological investigations. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications.

Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial in optimizing its potency and selectivity for specific biological targets. The exploration of this research chemical could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

-

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. National Institutes of Health. Available from: [Link]

-

4-Bromobenzo[1,2-d:4,5-d′]bis([1][6][7]thiadiazole). MDPI. Available from: [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health. Available from: [Link]

-

Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Preprints.org. Available from: [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health. Available from: [Link]

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health. Available from: [Link]

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. MDPI. Available from: [Link]

-

1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem. Available from: [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. National Institutes of Health. Available from: [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available from: [Link]

-

(PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available from: [Link]

-

(PDF) Review on Synthetic Strategies of 1,3,4-thiadiazine and its biological activities. ResearchGate. Available from: [Link]

-

4-Bromo-2-methyl-1,3-thiazole. PubChem. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Title: A Framework for Developing a Robust High-Throughput Screening Assay for Novel Kinase Inhibitors, Featuring 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine as a Template Compound

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1] This guide provides a comprehensive framework for the development, validation, and execution of a biochemical HTS assay. While the principles discussed are broadly applicable, we will focus on a common and critical target class: protein kinases.[2] We will use the hypothetical compound 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine, a molecule containing a thiazole scaffold frequently found in kinase inhibitors, as a conceptual template for a potential inhibitor.[3] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into creating a self-validating screening system, from initial assay design and optimization to data analysis and hit confirmation.

Scientific Background and Strategic Rationale

The Central Role of Protein Kinases in Drug Discovery

Protein kinases constitute one of the most significant enzyme families, playing pivotal roles in cellular signal transduction. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them highly pursued targets for therapeutic intervention.[2][4] The primary goal of a kinase-focused HTS campaign is to identify small molecules, or "hits," that can modulate the kinase's activity, providing a starting point for medicinal chemistry optimization into lead compounds and, ultimately, clinical candidates.[5]

The Thiazole Scaffold: A Privileged Structure

The choice of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine as a representative compound is based on the prevalence of the thiazole nucleus in clinically approved drugs, including potent kinase inhibitors like Dasatinib.[3] This heterocyclic moiety is considered a "privileged scaffold" due to its ability to interact with various biological targets. Its presence suggests a reasonable starting point for screening against kinase targets.

The HTS Paradigm: A Funnel of Discovery

An HTS campaign is not merely a large-scale experiment; it is a systematic process designed to reduce a vast library of compounds (often numbering in the millions) down to a small number of validated, promising hits.[6] This process requires robust, miniaturized, and automated assays that are both cost-effective and highly reproducible.[1][5] The quality and reliability of the assay are paramount, as the decisions made based on its output have significant downstream resource implications.

Assay Principle and Design: A Universal Kinase Assay

For this application note, we will detail the development of a universal, fluorescence-based, enzyme-coupled assay that detects the production of Adenosine Diphosphate (ADP), a common product of all kinase reactions.[7] This approach is target-agnostic (within the kinase family) and avoids the need for target-specific antibodies or modified substrates, which can be costly and time-consuming to develop.

The assay proceeds in two steps:

-

Kinase Reaction: The target kinase phosphorylates its substrate using ATP, producing ADP. Any inhibitory compound present will reduce the rate of this reaction.

-

Detection Reaction: A coupling enzyme system uses the generated ADP to produce a fluorescent signal (e.g., resorufin). The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

Caption: Principle of the coupled-enzyme ADP detection assay for kinase activity.

Assay Development and Optimization: Building a Reliable System

The goal of this phase is to define a set of conditions that yields a robust and reproducible signal suitable for HTS. Each parameter must be tested systematically. All experiments should be performed in the chosen microplate format (e.g., 384-well).

Reagent Stability and Preparation

Causality: Unstable reagents are a primary source of assay drift and poor reproducibility. It is critical to establish their stability under storage and assay conditions before beginning optimization.[8]

-

Protocol: Prepare aliquots of all key reagents (enzyme, substrate, ATP, detection mix). Subject them to multiple freeze-thaw cycles (e.g., 1 to 5 cycles) and assess their activity compared to a fresh aliquot.[8] Similarly, test the stability of pre-mixed "working solutions" at room temperature over a typical experimental timeframe (e.g., 0, 2, 4, 8 hours).

-

Acceptance Criterion: Reagent activity should not decrease by more than 10-15% under the tested conditions.

Enzyme and Substrate Concentration

Causality: The sensitivity of the assay to inhibitors is highly dependent on the concentrations of enzyme and substrate. For competitive inhibitors, using a substrate concentration at or near its Michaelis-Menten constant (Km) provides a good balance for detecting inhibitors of varying potencies.[9] The enzyme concentration should be titrated to ensure the reaction proceeds linearly and generates sufficient signal within the desired timeframe.

-

Protocol (Enzyme Titration): With substrate and ATP concentrations in excess, test a range of kinase concentrations. Measure product formation over time (e.g., every 5 minutes for 60 minutes).

-

Protocol (Substrate Titration): Using the optimal enzyme concentration, test a range of substrate concentrations to determine the Km value.

-

Selection: Choose an enzyme concentration that gives a robust signal within the linear reaction phase (typically <10-15% substrate consumption) and a substrate concentration approximately equal to the determined Km.[9]

Key Optimization Parameters

The following table summarizes critical parameters that must be optimized.

| Parameter | Rationale | Typical Experimental Approach |

| ATP Concentration | Should be set at or near the apparent Km for ATP to ensure sensitivity to ATP-competitive inhibitors. | Titrate ATP concentration at the chosen enzyme/substrate levels and measure activity. |

| Reaction Time | Must be long enough to generate a robust signal but short enough to remain in the initial velocity phase of the reaction. | Perform a time-course experiment (as in enzyme titration) with all optimized reagent concentrations. |

| DMSO Tolerance | Compound libraries are stored in DMSO. The assay must be tolerant to the final concentration of DMSO without significant loss of activity. | Run the assay with a titration of DMSO (e.g., 0% to 5% v/v). Plot enzyme activity vs. DMSO concentration. |

| Plate Type | Microplate surface properties can affect assay performance. | Test different plate types (e.g., non-treated polystyrene, low-binding) and colors (white or black for fluorescence/luminescence) for optimal signal-to-background. |

Assay Validation Protocol: The Self-Validating System

Before committing to a full-scale screen, the optimized assay must be rigorously validated to ensure it can reliably distinguish hits from noise.[10] This involves statistical analysis of control plates.[8]

Caption: The workflow for robust HTS assay validation.

Plate Uniformity and Statistical Metrics

Causality: This study assesses the overall performance and variability of the assay across multiple plates and days, simulating the conditions of a large-scale screen.[8]

-

Protocol:

-

For three consecutive days, prepare multiple 384-well plates using independently prepared reagents each day.[8]

-

Designate half the wells for the maximum signal control (e.g., vehicle only, 1% DMSO) and the other half for the minimum signal control (a known, saturating concentration of a reference inhibitor).

-

Process the plates using the final, automated HTS protocol.

-

Calculate the following key metrics for each plate.

-

Key Validation Metrics and Acceptance Criteria

A successful HTS assay must meet stringent statistical criteria.

| Metric | Formula | Interpretation & Rationale | Acceptance Criterion |

| Z'-Factor | 1 - (3 * (SD_max + SD_min)) / | Mean_max - Mean_min | |

| Signal-to-Background (S/B) | Mean_max / Mean_min | Indicates the dynamic range of the assay. A larger window makes it easier to identify hits. | S/B ≥ 5 (assay dependent) |

| Coefficient of Variation (%CV) | (SD / Mean) * 100 | Measures the relative variability of the data. Calculated for both max and min controls. Low %CV indicates high precision. | %CV < 15% |

Where Mean_max and SD_max are the mean and standard deviation of the maximum signal control, and Mean_min and SD_min are for the minimum signal control.

High-Throughput Screening (HTS) Protocol: Step-by-Step

This protocol assumes a 384-well plate format and access to automated liquid handlers and a plate reader.

-

Compound Plate Preparation: Using an acoustic dispenser, transfer 50-100 nL of each library compound from the stock plates to the destination assay plates. Also, prepare control plates containing only reference inhibitors and DMSO.

-

Enzyme Addition: Add 5 µL of the target kinase solution (in assay buffer) to all wells.

-

Pre-incubation: Gently mix and incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

-

Reaction Initiation: Add 5 µL of the substrate/ATP solution to all wells to start the kinase reaction.

-

Kinase Reaction Incubation: Incubate for the predetermined optimal reaction time (e.g., 45 minutes) at a controlled temperature (e.g., 30°C).

-

Detection Reagent Addition: Add 10 µL of the ADP-detection reagent mix to all wells to stop the kinase reaction and initiate the signal generation.

-

Detection Incubation: Incubate for the optimal detection time (e.g., 30 minutes) at room temperature, protected from light.

-

Data Acquisition: Read the fluorescence intensity on a compatible microplate reader.

Data Analysis and Hit Prioritization

Raw data from the plate reader must be processed to identify genuine hits while filtering out artifacts.

Data Normalization and Hit Selection

-

Normalization: For each plate, calculate the percent inhibition for each compound well using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_min) / (Mean_max - Mean_min))

-

Hit Threshold: A common method for defining a "hit" is to use a Z-score. Calculate the Z-score for each well: Z-score = (Mean_%Inhibition_plate - %Inhibition_compound) / SD_%Inhibition_plate A hit is typically defined as any compound with a Z-score ≤ -3, which corresponds to activity three standard deviations below the plate mean.

Hit Triage and Confirmation

A primary hit is not a confirmed active compound. A rigorous triage process is essential to eliminate false positives.[6]

Caption: A standard workflow for triaging and confirming HTS hits.

-

Computational Triage: Primary hits should be checked against databases of Pan-Assay Interference Compounds (PAINS) and other known assay artifacts.[6][11] These are compounds that appear as hits in many assays through non-specific mechanisms (e.g., aggregation, fluorescence quenching) and should be deprioritized.[12]

-

Hit Confirmation: Purchase or re-synthesize the most promising compounds as dry powders to confirm their activity, ruling out issues with the original library sample.

-

Dose-Response (IC50 Determination): Test confirmed hits in an 8- to 10-point concentration series to determine their potency (IC50 value). A well-behaved compound will exhibit a full sigmoidal curve.[9]

-

Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology.[9] For example, if the primary screen measured ADP production, an orthogonal assay could directly measure substrate phosphorylation using a mobility shift or antibody-based method. This ensures the observed activity is not an artifact of the primary assay's technology.

References

-

BMG LABTECH. (2019, April 10). High-throughput screening (HTS). BMG LABTECH. [Link]

-

National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Karpińska, M., & Szymańska, E. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link]

-

BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

-

Leveridge, M., & van der Haydn, N. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. [Link]

-

Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

-

Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Cui, W., et al. (2014). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica. [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

-

PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. National Center for Biotechnology Information. [Link]

-

Vlachakis, D., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling. [Link]

-

Kii, I., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [Link]

-

BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH. [Link]

-

High-Throughput Screening Center. (n.d.). Introduction. University of Illinois Chicago. [Link]

-

Dalrymple, S. L., et al. (2022). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. SLAS Discovery. [Link]

-

Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

-

Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

-

Vlachakis, D., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ACS Omega. [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

Sources

- 1. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 2. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. books.rsc.org [books.rsc.org]

- 11. drughunter.com [drughunter.com]

- 12. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Characterizing 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Kinase Inhibitor Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal anchor for engaging the ATP-binding pocket of protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[2][3]

This document provides a comprehensive experimental guide for the initial characterization of a novel investigational compound, 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine , hereafter referred to as TP-Br , as a potential kinase inhibitor. The protocols herein are designed to systematically evaluate its biochemical potency, cellular activity, target engagement, and impact on downstream signaling pathways.

Compound Profile: TP-Br

| Property | Value | Source |

| IUPAC Name | 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine | N/A |

| Molecular Formula | C₈H₁₁BrN₄S | Calculated |

| Molecular Weight | 291.16 g/mol | Calculated |

| Structure | (Hypothetical Structure) | N/A |

| Purity | >98% (Assumed for experimental purposes) | N/A |

| Solubility | Soluble in DMSO | Assumed |

Experimental Characterization Workflow

The following workflow provides a logical progression from initial biochemical screening to cellular validation, ensuring a comprehensive evaluation of TP-Br's potential as a kinase inhibitor.

Caption: Simplified PI3K/AKT/mTOR signaling pathway with inhibition points for TP-Br.

Protocol: Western Blotting for Phosphorylated Proteins

Materials:

-

MCF-7 cells (or other sensitive cell line).

-

TP-Br compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails. [4]* BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Milk should be avoided as it contains phosphoproteins that can increase background. [4]* Primary antibodies: phospho-AKT (Ser473), total AKT, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Treatment and Lysis:

-

Plate MCF-7 cells and allow them to attach.

-

Treat cells with various concentrations of TP-Br (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours).

-

Wash cells with ice-cold PBS and lyse them on ice with supplemented lysis buffer. [5]2. Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

-

Gel Electrophoresis: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding. [5]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. 7. Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for the total protein (e.g., total AKT) and then the loading control.

Data Analysis and Interpretation

The intensity of the bands corresponding to the phosphorylated proteins should decrease in a dose-dependent manner with TP-Br treatment. The total protein levels should remain relatively unchanged, confirming that the observed decrease in phosphorylation is due to kinase inhibition and not protein degradation. This provides strong evidence that TP-Br engages its target and inhibits the downstream signaling cascade as hypothesized.

Summary and Forward Look

This guide outlines a systematic and robust workflow to characterize the novel compound TP-Br as a kinase inhibitor. The hypothetical results presented illustrate a compound with potent and selective activity against the PI3K/AKT/mTOR pathway, which is validated through biochemical, cellular, target engagement, and mechanistic assays. Positive results from these experiments would provide a strong foundation for advancing TP-Br into further preclinical development, including selectivity profiling across the kinome, pharmacokinetic studies, and in vivo efficacy models.

References

- Abcam. Western blot for phosphorylated proteins. [URL: https://www.abcam.

- Knippschild, U., Krüger, M., Richter, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8784. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395447/]

- Wikipedia. PI3K/AKT/mTOR pathway. [URL: https://en.wikipedia.

- Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.sigmaaldrich.com/technical-documents/protocols/biology/cell-viability/mtt-assay.html]

- Sun, Y., Liu, W. Z., Liu, T., et al. (2017). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 13(4), 1977–1982. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403218/]

- BMG LABTECH. (2020). Kinase assays. [URL: https://www.bmglabtech.com/kinase-assays/]

- Noorolyai, S., Shariatzadeh, S. M. A., Shpichka, A., et al. (2021). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Journal of Cellular Biochemistry, 122(9), 1117-1130. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8246411/]

- PubChem. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14479872]

- Promega Corporation. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. [URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/nanobret-target-engagement-intracellular-kinase-assay/]

- Bio-Techne. Tips for detecting phosphoproteins by western blot. [URL: https://www.bio-techne.

- ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [URL: https://www.researchgate.net/publication/242205560_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL]

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1]

- Shishodia G. (2018). MAPK/ERK Signaling Pathway. YouTube. [URL: https://www.youtube.

- EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [URL: https://www.eubopen.org/sites/default/files/2020-10/D2.11_SOP_NanoBRET.pdf]

- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]

- MedChemExpress. PI3K/Akt/mTOR Signaling Pathway. [URL: https://www.medchemexpress.

- Hilaris Publisher. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. [URL: https://www.hilarispublisher.

- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [URL: https://www.reactionbiology.

- Proteintech Group. Tips for detecting phosphoproteins by western blot. [URL: https://www.ptglab.com/news/blog/tips-for-detecting-phosphoproteins-by-western-blot/]

- Creative Diagnostics. Erk Signaling Pathway. [URL: https://www.creative-diagnostics.

- Reaction Biology. NanoBRET Assay Services. [URL: https://www.reactionbiology.com/services/cellular-assays/nanobret-assay-services]

- Proteopedia. PI3K/AKT/mTOR signaling pathway. [URL: https://proteopedia.org/wiki/index.

- BroadPharm. (2022). Protocol for Cell Viability Assays. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]

- Cell Signaling Technology. MAPK/Erk in Growth and Differentiation. [URL: https://www.cellsignal.

- Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [URL: https://www.bio-rad-antibodies.

- PubChem. 4-Bromo-2-methyl-1,3-thiazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763186]

- News-Medical.Net. NanoBRET™ Target Engagement for drug development. [URL: https://www.news-medical.net/whitepaper/20221021/NanoBRETc2a2-Target-Engagement-for-drug-development.aspx]

- BroadPharm. (2022). Protocol for Cell Viability Assays. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]

- Sigma-Aldrich. Kinase Assay Kit. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak441]

- MDPI. (2023). MAPK-ERK Pathway. [URL: https://www.mdpi.

- Basic Science. (2025). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. [URL: https://www.youtube.

- Promega UK. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [URL: https://www.youtube.

-

MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis(t[2][6]hiadiazole). [URL: https://www.mdpi.com/1420-3049/22/10/1749]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine in Rodent Models

A Foreword on Preclinical Compound Advancement

The journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous preclinical evaluation. Rodent models serve as a cornerstone in this process, providing critical insights into the pharmacokinetics, pharmacodynamics, and safety profile of a compound. This document provides a comprehensive guide for the in vivo administration of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine, a thiazole derivative with potential therapeutic applications. The protocols and guidelines herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest standards of animal welfare. As specific in vivo data for this compound is not yet publicly available, this guide emphasizes a systematic, empirical approach to formulation development and dose determination, empowering the researcher to establish a robust and validated experimental framework.

Compound Profile and Pre-formulation Considerations

1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a heterocyclic compound belonging to the thiazole class. Thiazole derivatives are known for a wide range of biological activities. A thorough understanding of the compound's physicochemical properties is the foundational step for successful in vivo studies.

Table 1: Physicochemical Properties of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine

| Property | Value | Source |

| Molecular Formula | C₈H₁₂BrN₃S | (deduced) |

| Molecular Weight | 262.17 g/mol | (deduced) |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Poor aqueous solubility is anticipated | Structure-based prediction |

| Safety Profile | Corrosive, harmful if swallowed, causes burns to skin and eyes.[1] | Fisher Scientific SDS[1] |

The anticipated poor aqueous solubility is a critical parameter that will dictate the formulation strategy.[2][3] A suitable vehicle must be identified to ensure a homogenous and stable formulation for accurate dosing.

Essential Preliminary Step: Solubility Assessment

Before initiating any in vivo experiments, it is imperative to determine the solubility of 1-(4-bromo-1,3-thiazol-2-yl)-4-methylpiperazine in a panel of commonly used, well-tolerated vehicles. This empirical step is non-negotiable for ensuring dose accuracy and minimizing vehicle-induced artifacts.

-

Vehicle Selection: Prepare a selection of common, low-toxicity vehicles. A recommended starting panel is presented in Table 2.

-

Compound Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into individual, clear glass vials.

-

Vehicle Addition: Add a precise volume of each vehicle to the vials to achieve a range of concentrations (e.g., 1, 5, 10 mg/mL).

-

Solubilization: Vortex each vial vigorously for 2-5 minutes. Gentle heating (up to 40°C) and sonication can be employed to aid dissolution, but any potential for compound degradation at elevated temperatures should be considered.

-

Visual Inspection: Observe each vial against a light and dark background for the presence of undissolved particles. A clear solution indicates complete dissolution at that concentration.

-

Confirmation of Stability: Store the clear solutions at room temperature and 4°C for at least 24 hours and re-examine for any signs of precipitation. This is crucial to ensure the compound remains in solution for the duration of the experiment.

Table 2: Recommended Vehicle Panel for Initial Solubility Screening

| Vehicle | Class | Properties and Considerations |

| Saline (0.9% NaCl) | Aqueous | Isotonic, but unlikely to solubilize the compound without co-solvents. |

| PBS (Phosphate-Buffered Saline) | Aqueous | Buffered, isotonic. Similar solubility limitations to saline. |

| 5% DMSO in Saline | Co-solvent | DMSO is a strong solvent, but can have pharmacological effects at higher concentrations. |

| 10% Solutol HS 15 in Saline | Surfactant | Non-ionic solubilizer, generally well-tolerated. |

| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | Complexing Agent | Forms inclusion complexes to enhance solubility. Can cause transient diarrhea in some animals.[1] |

| Corn Oil / Sesame Oil | Lipid | Suitable for lipophilic compounds for oral or subcutaneous administration. |

| 0.5% or 1% Carboxymethylcellulose (CMC) in Water | Suspending Agent | Forms a suspension for compounds that do not dissolve. Requires continuous mixing to ensure dose uniformity. |

Formulation and Dose Calculation

Once a suitable vehicle is identified, the dosing formulation can be prepared. The guiding principle is to use the simplest formulation that maintains the compound in a stable and homogenous state.

Preparation of Dosing Solutions/Suspensions

-

For Solutions:

-

Calculate the total amount of compound and vehicle needed for the entire study, including a slight overage to account for transfer losses.

-

Aseptically weigh the compound and add it to a sterile container.

-

Add the vehicle incrementally while vortexing or stirring until the compound is fully dissolved.

-

Visually inspect the final solution to ensure it is clear and free of particulates.

-

-

For Suspensions:

-

If a suspending agent like CMC is used, prepare the vehicle first according to the manufacturer's instructions (this often involves slow addition to water with continuous stirring).

-

Micronize the compound if possible to improve particle size distribution and suspension stability.

-

Add the weighed compound to the pre-made vehicle.

-

Homogenize the mixture using a tissue homogenizer or similar device until a uniform suspension is achieved.

-

Crucially, a suspension must be continuously stirred during dose administration to ensure each animal receives the correct dose.

-

Dose Calculation

The dose is typically expressed in milligrams of compound per kilogram of animal body weight (mg/kg). The volume to be administered is calculated based on the concentration of the dosing solution and the individual animal's body weight.

Formula: Dose Volume (mL) = (Desired Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)

It is best practice to weigh each animal on the day of dosing to ensure accuracy.

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[4][5]

Oral Gavage (PO)

Oral gavage is a common method for precise oral administration.[5][6]

-

Animal Restraint: Restrain the animal firmly but gently to prevent movement. For mice, scruff the neck and back skin. For rats, a towel wrap or other appropriate restraint method may be used.

-

Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

-